Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a sulfonyl group to a substituted piperazine ring. The piperazine moiety is further modified with a 3-oxo group and a thiazol-2-yl substituent, which may enhance its bioactivity through hydrogen bonding and aromatic interactions. This structure is characteristic of compounds explored for pharmaceutical or agrochemical applications due to the sulfonylurea-like bridge and heteroaromatic components .
Properties
IUPAC Name |
methyl 3-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S3/c1-21-12(18)11-9(2-6-22-11)24(19,20)15-4-5-16(10(17)8-15)13-14-3-7-23-13/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVOLOZHPFRGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the piperazine and thiazole groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Thiophene Carboxylates
Methyl 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS 895262-30-3)
- Molecular Formula : C₁₆H₁₇ClN₂O₄S₂
- Molecular Weight : 400.9 g/mol
- Key Differences : The piperazine ring is substituted with a 3-chlorophenyl group instead of the 3-oxo-thiazole moiety.
Ethyl 5-[(3R)-4-Amino-3-Hydroxybutyl]thiophene-2-carboxylate
- Molecular Formula : C₁₂H₁₈N₂O₃S (estimated)
- Key Differences: Features an ethyl ester (vs. methyl) and a hydroxybutyl-amino side chain instead of the sulfonyl-piperazine group.
- Implications: The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester, extending half-life.
Sulfonylurea and Sulfonamide Derivatives
Methyl 3-{[N-(6-Methoxy-4-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}thiophene-2-carboxylate
- Molecular Formula : C₁₂H₁₄N₆O₅S₂
- Molecular Weight : 386.4 g/mol
- Key Differences : Replaces the piperazine-thiazole group with a triazine-carbamoyl moiety.
- Implications : The triazine ring is a hallmark of sulfonylurea herbicides (e.g., metsulfuron-methyl), inhibiting acetolactate synthase (ALS) in plants. The target compound’s piperazine-thiazole system may redirect bioactivity toward mammalian targets, such as kinases or GPCRs, due to enhanced aromatic stacking .
Urea Derivatives with Piperazine-Thiazole Motifs (Molecules 2013, 18, 2904–2923)
- Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11a)
- Molecular Weight : 484.2 g/mol ([M+H]+)
- Key Differences : Incorporates a urea linker and phenyl-thiazole-piperazine scaffold instead of the thiophene-sulfonyl group.
- Implications : The urea moiety enhances hydrogen-bonding capacity, often critical for kinase inhibition. The absence of the thiophene carboxylate may reduce electron-withdrawing effects, altering electronic properties and solubility .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₄N₄O₅S₃* | ~422.4* | 3-oxo, thiazol-2-yl, sulfonyl | Pharmaceutical (e.g., kinase inhibition) |
| Methyl 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate | C₁₆H₁₇ClN₂O₄S₂ | 400.9 | 3-Chlorophenyl, sulfonyl | CNS-targeting agents |
| Methyl 3-{[N-(6-Methoxy-4-methyltriazin-2-yl)carbamoyl]sulfamoyl}thiophene-2-carboxylate | C₁₂H₁₄N₆O₅S₂ | 386.4 | Triazine-carbamoyl | Herbicide (ALS inhibitor) |
| Compound 11a (Molecules 2013) | C₂₃H₂₄FN₇O₂S | 484.2 | Urea, fluorophenyl, hydrazinyl-oxoethyl | Kinase inhibition, antimicrobial |
*Estimated based on structural analogs.
Research Findings and Implications
- Bioactivity : The target compound’s thiazole and 3-oxo-piperazine groups may enhance binding to enzymes like kinases or proteases, as seen in urea derivatives with similar motifs . In contrast, chlorophenyl-substituted analogs (e.g., CAS 895262-30-3) may prioritize lipophilic targets such as neurotransmitter receptors .
- Synthetic Complexity : The sulfonyl bridge and thiazole incorporation likely require multi-step synthesis, akin to urea derivatives in (yields: 83–88%) .
- Metabolic Stability : The methyl ester in the target compound may confer faster hepatic clearance compared to ethyl esters (), necessitating prodrug strategies for sustained activity .
Biological Activity
Methyl 3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a piperazine moiety , and a thiazole group , which contribute to its diverse biological activities. Its molecular formula is with a CAS number of 2309588-64-3. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole and piperazine rings can inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity, leading to altered cellular signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound have demonstrated:
- Cytotoxic Effects : In vitro studies on various cancer cell lines (e.g., HeLa, Jurkat) revealed IC50 values in the micromolar range, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole-containing compounds are known for their efficacy against various bacterial strains:
- Bacterial Inhibition : Studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through:
- Inhibition of Cytokine Production : Research indicates that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its role in managing inflammatory diseases .
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in MDPI highlighted the cytotoxic effects of thiazole derivatives on Jurkat cells, showing that modifications in the thiazole ring significantly affect activity levels .
- Antimicrobial Evaluation : Another research article demonstrated that compounds similar to this compound exhibited notable antimicrobial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
